3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound characterized by the presence of a trifluoroethyl group, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with formaldehyde and a phenol derivative under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,2,2-trifluoroethyl)amino]methyl}phenol
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 3-((2,2,2-trifluoroethyl)thio)aniline
Uniqueness
3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to the presence of both a pyrazole ring and a phenol group, which confer distinct chemical and biological properties. The trifluoroethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14F3N3O |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-[[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H14F3N3O/c14-13(15,16)9-19-11(4-5-18-19)8-17-7-10-2-1-3-12(20)6-10/h1-6,17,20H,7-9H2 |
InChI Key |
NBVPMXVUICCSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC=NN2CC(F)(F)F |
Origin of Product |
United States |
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